3-Methoxytyramine hydrochloride is a minor dopamine metabolite, found naturally in the cactus, Trichocereus pachanoi.
3-Methoxy-p-tyramine is a major metabolite of Dopamine.
3-O-Methyldopamine hydrochloride
CAS No.: 1477-68-5
Cat. No.: VC21347514
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1477-68-5 |
---|---|
Molecular Formula | C9H14ClNO2 |
Molecular Weight | 203.66 g/mol |
IUPAC Name | 4-(2-aminoethyl)-2-methoxyphenol;hydrochloride |
Standard InChI | InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H |
Standard InChI Key | AWRIOTVUTPLWLF-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)CCN)O.Cl |
Canonical SMILES | COC1=C(C=CC(=C1)CCN)O.Cl |
Appearance | Off-White to Light Brown Solid |
Melting Point | 213-222°C |
Chemical Properties and Structure
Molecular Composition
3-O-Methyldopamine hydrochloride is characterized by its molecular formula , indicating the presence of a phenolic ring substituted with methoxy and aminoethyl groups. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biochemical applications .
The compound has a crystalline form that ranges in color from white to light brown. Its melting point is reported between 213–215°C under standard laboratory conditions . The boiling point at atmospheric pressure (760 mmHg) is approximately 306.8°C . These thermal properties reflect its stability under controlled conditions.
Solubility Profile
The solubility of 3-O-Methyldopamine hydrochloride varies across solvents:
-
DMSO: Slightly soluble; recommended concentration up to 40 mg/mL.
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Methanol: Slightly soluble with sonication.
-
Water: Slightly soluble under standard conditions.
These solubility characteristics are essential for its preparation in experimental setups, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
Synthesis Methods
General Synthetic Pathway
The synthesis of 3-O-Methyldopamine hydrochloride involves the reduction of precursor compounds such as 2-methoxy-4-(2-nitrovinyl)phenol using zinc powder and hydrochloric acid in an ethanol-water mixture. The reaction is conducted under reflux conditions for approximately three hours .
Upon completion, the reaction mixture is neutralized with sodium carbonate to achieve a pH range of 8–8.5, followed by extraction with n-butanol. The final product is obtained through crystallization after refluxing with hydrogen chloride-methanol solution . This method yields approximately 65–70%, making it an efficient process for laboratory-scale production.
Reaction Conditions
The synthesis requires careful control of temperature (50–70°C during reduction and -20°C during crystallization) to ensure high yield and purity . The use of activated zinc dust facilitates the reduction process by providing active sites for electron transfer.
Table: Key Reaction Parameters
Parameter | Value/Condition |
---|---|
Temperature | Reduction: 50–70°C; Crystallization: -20°C |
Reagents | Zinc powder, HCl, ethanol-water mixture |
Duration | Reduction: 3 hours; Crystallization: 0.5 hours |
Yield | Approximately 65–70% |
Biological Significance
Role as a Dopamine Metabolite
3-O-Methyldopamine hydrochloride is an extracellular metabolite formed via the enzymatic action of catechol O-methyltransferase (COMT) on dopamine . This transformation represents a major pathway in dopamine metabolism, influencing neurotransmitter regulation within the central nervous system.
Neuromodulatory Effects
Studies have shown that this compound acts as a neuromodulator in certain contexts, potentially affecting motor control mechanisms . Its activity has been linked to transient behavioral changes when administered at specific doses in animal models, including hyperactivity and stereotypical behaviors such as grooming and sniffing .
Table: Behavioral Effects Observed in Animal Models
Dose (µg) | Observed Effects |
---|---|
<9 | No significant effects |
≥9 | Transient hyperactivity; stereotypy; mild abnormal movements |
≥18 | Additional tremor; oral and whole-body abnormal movements |
Diagnostic Applications
Elevated levels of 3-O-Methyldopamine hydrochloride in biological fluids such as urine can serve as biomarkers for neuroendocrine tumors like pheochromocytoma or paraganglioma . This diagnostic utility underscores its importance in clinical chemistry.
Pharmacological Implications
Interaction with Trace Amine-Associated Receptor (TAAR1)
The compound has been identified as an agonist for TAAR1 receptors, which are implicated in modulating monoaminergic systems within the brain . This interaction has garnered interest due to its potential links to neurological disorders such as Parkinson's disease.
Table: Pharmacological Targets
Target | Effect | Potency |
---|---|---|
TAAR1 | Agonist | EC50 = 700 nM |
Mitochondrial Respiration | Inhibition | IC50 = 19.6 mM |
Limitations in Blood-Brain Barrier Penetration
Despite its CNS activity, the compound exhibits limited capacity to penetrate the blood-brain barrier (BBB), restricting its direct therapeutic applications within central nervous system disorders .
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